6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid
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Overview
Description
6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid typically involves multiple steps. One common approach starts with the preparation of 3-methoxy-4-(pentyloxy)benzaldehyde, which is then reacted with thiazolidinone derivatives under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar steps as in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized under specific conditions.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can lead to the formation of sulfoxides or sulfones, while reduction of the benzylidene group yields benzyl derivatives .
Scientific Research Applications
6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group are key functional groups that interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(pentyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
3-Methoxy-4-(pentyloxy)benzoic acid: Another related compound with similar functional groups.
3-Methoxy-4-(pentyloxy)benzoyl chloride: Used in similar synthetic routes.
Uniqueness
What sets 6-{(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid apart is its combination of a thiazolidinone ring with a benzylidene group and a hexanoic acid chain
Properties
Molecular Formula |
C22H29NO5S2 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
6-[(5Z)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C22H29NO5S2/c1-3-4-8-13-28-17-11-10-16(14-18(17)27-2)15-19-21(26)23(22(29)30-19)12-7-5-6-9-20(24)25/h10-11,14-15H,3-9,12-13H2,1-2H3,(H,24,25)/b19-15- |
InChI Key |
KMUGZJZPEHXVIU-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)OC |
Origin of Product |
United States |
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